molecular formula C19H18ClF2N3O3 B179971 Sitafloxacin CAS No. 155421-11-7

Sitafloxacin

Katalognummer: B179971
CAS-Nummer: 155421-11-7
Molekulargewicht: 409.8 g/mol
InChI-Schlüssel: PNUZDKCDAWUEGK-CYZMBNFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitafloxacin is a fluoroquinolone antibiotic that has shown promise in the treatment of various bacterial infections. It was identified by Daiichi Sankyo Co., which also brought ofloxacin and levofloxacin to the market. This compound is currently marketed in Japan under the tradename Gracevit . It is known for its broad-spectrum antibacterial activity and is particularly effective against Gram-positive and Gram-negative bacteria .

Vorbereitungsmethoden

Die Synthese von Sitafloxacin umfasst mehrere Schritte, beginnend mit der Reaktion von 2,4,5-Trifluor-3-chlorbenzoesäure mit Oxalylchlorid, um ein Acylchlorid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird einer Veresterung, Substitution, Cyclisierung und Entschützung unterzogen, um this compound zu erhalten . Die industrielle Produktion von this compound beinhaltet ähnliche Schritte, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Reagenzien wie Triethylamin und Natriumhydroxid .

Analyse Chemischer Reaktionen

Condensation and Hydrolysis

  • Initial Intermediate Formation : Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reacts with triethylorthoformate and (1R,2S)-cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt under sodium hydride conditions .
  • Hydrolysis : The ester group undergoes acidic hydrolysis (HCl) to yield a carboxylic acid intermediate .

Cyclopropane Ring Formation

  • Noyori Hydrogenation : Chiral intermediates like (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate are synthesized via asymmetric hydrogenation using Ru-BINAP catalysts, achieving high enantiomeric excess (ee >98%) .
  • Reduction Steps : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones to secondary alcohols during intermediate preparation .

Deprotection and Finalization

  • Benzyl Group Removal : Palladium on carbon (Pd/C) catalyzes hydrogenolysis to cleave benzyl protecting groups .
  • Recrystallization : Final purification uses ethanol-acetic acid-water (4–6:0.5–1:1–2 v/v) to yield crystalline this compound hydrate .

Photodegradation Reactions

This compound undergoes photolysis under UV light via two mechanisms:

Type II Photooxygenation

  • Reaction with Singlet Oxygen (¹O₂) : Forms a dioxetan intermediate, which hydrolyzes into:
    • P-1 : 7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
    • P-2 : 1-(1-amino-2-{[6-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino}ethyl)cyclopropanecarbaldehyde .

Halide Ion Effects

ConditionPhotodegradation PathwayMajor Product
Cl⁻ present Suppressed dechlorinationStabilized C–Cl bond
Br⁻ present Bromine substitution at C88-Bromo-sitafloxacin

Substitution

  • C8 Chlorine Replacement : Bromide ions displace chlorine at the C8 position under photolytic conditions, forming 8-bromo derivatives .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProducts
Oxidation H₂O₂, KMnO₄Quinoline ring hydroxylation
Reduction NaBH₄, LiAlH₄Alcohol intermediates

Enzyme Interaction and Inhibitory Effects

This compound’s dual inhibition of DNA gyrase and topoisomerase IV correlates with its stereochemistry:

Stereochemical Impact

IsomerDNA Gyrase IC₅₀ (μg/ml)Topoisomerase IV IC₅₀ (μg/ml)
This compound0.780.56
DU-68561.561.12
DU-68576.254.50
DU-68586.254.50
Data adapted from antibacterial assays .
  • Key Insight : The cis-1R,2S-fluorocyclopropyl group enhances binding to bacterial enzymes, while C7 substituents (5-azaspiro[2.4]heptane) improve Gram-positive activity .

Yield Enhancement

  • Catalytic Hydrogenation : Ru-BINAP increases ee values to >98% .
  • Solvent Systems : DMF/acetonitrile (1:3–4 v/v) optimizes cyclization .

Cost Reduction

  • Recrystallization Solvents : Ethanol-ammoniacal liquor (2:1 v/v) achieves >99.9% purity .

Stability Challenges

  • pH Sensitivity : Protonation of the amine group at low pH may reduce cellular uptake .
  • Light Exposure : Photodegradation necessitates dark storage to maintain efficacy .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Efficacy

Sitafloxacin exhibits potent activity against a wide range of pathogens, including those resistant to other antibiotics. Its effectiveness has been documented in several studies focusing on different infections.

Respiratory Tract Infections

A significant application of this compound is in treating respiratory tract infections. A population pharmacokinetics and pharmacodynamics study revealed that achieving specific pharmacodynamic targets (AUC/MIC ≥ 100 or C_max/MIC ≥ 5) resulted in over 90% clinical and bacteriological efficacy in patients with respiratory infections .

Table 1: Clinical Efficacy of this compound in Respiratory Infections

Study ReferenceInfection TypeEfficacy (%)Dosage (mg)
RTIs>9050-100

Mycoplasma Genitalium Infections

Recent studies have highlighted this compound's effectiveness against Mycoplasma genitalium, particularly in cases resistant to macrolides and other quinolones. A cohort study indicated an overall microbiological cure rate of 87.8% after a 7-day treatment regimen of 200 mg daily . The cure rates varied based on the mutation status of the bacteria, demonstrating its potential as a first-line treatment in specific contexts.

Table 2: Cure Rates for Mycoplasma genitalium Infections

Mutation StatusCure Rate (%)
Wild Type100
parC G248T(S83I) + gyrA WT92.9
parC G248T(S83I) + gyrA Mutant41.7

Bone Infections

This compound has been investigated for its use in treating osteomyelitis, particularly infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Studies involving bisphosphonate-conjugated this compound showed promising results in eradicating MRSA biofilms, which are notoriously difficult to treat . The combination therapy demonstrated enhanced efficacy compared to standard treatments.

Table 3: Efficacy Against MRSA Osteomyelitis

Treatment TypeEfficacy Observed
Standard Care + Bisphosphonate-BCSHigh
Standard Care + VancomycinLow

Helicobacter pylori Eradication

This compound is also being explored as part of rescue therapies for Helicobacter pylori eradication, especially in patients who have failed previous treatments. Its combination with other antibiotics has shown promise as a third-line option .

Safety Profile

The safety profile of this compound is generally favorable, with adverse effects being relatively mild and manageable. Common side effects include gastrointestinal disturbances, which were reported at a rate of approximately 1.10% in large cohort studies .

Vergleich Mit ähnlichen Verbindungen

Sitafloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu denen auch andere Verbindungen wie Ciprofloxacin, Levofloxacin und Moxifloxacin gehören. Im Vergleich zu diesen Antibiotika hat this compound ein breiteres Wirkungsspektrum und ist effektiver gegen bestimmte resistente Bakterienstämme . So hat this compound beispielsweise eine höhere Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA) und Ciprofloxacin-resistente Escherichia coli gezeigt . Seine einzigartige chemische Struktur, die eine spirocyclische Amin-Gruppierung umfasst, trägt zu seiner verbesserten antibakteriellen Aktivität und reduzierten Anfälligkeit für Resistenzmechanismen bei .

Ähnliche Verbindungen umfassen:

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin

Die einzigartigen Strukturmerkmale und die breite Wirksamkeit von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.

Biologische Aktivität

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including mechanisms of action, clinical efficacy, and specific case studies.

This compound targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play critical roles in DNA replication and transcription:

  • DNA Gyrase : Responsible for the supercoiling of DNA, which is vital for DNA replication.
  • Topoisomerase IV : Facilitates the separation of replicated DNA strands.

This compound exhibits a balanced inhibitory effect on both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability. This is superior to other fluoroquinolones such as moxifloxacin (IC50 = 6.24) and ciprofloxacin (IC50 = 110) .

The binding of this compound to these enzymes leads to the formation of double-strand breaks in bacterial DNA, resulting in cell death. Its potency is further demonstrated by its ability to significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, achieving reductions of up to 4 log10 and 7 log10 respectively .

In Vitro Efficacy

This compound has shown remarkable in vitro activity against various bacterial strains:

Bacterial Strain IC50 (μg/ml) Comparison with Other Fluoroquinolones
E. coli DNA gyrase0.13Most potent among tested compounds
S. aureus topoisomerase IV0.25Twice as active as DU-6856
Human topoisomerase II1,147 - 2,369Lowest activity compared to bacterial targets

Clinical Efficacy

A meta-analysis evaluated the effectiveness of this compound in treating acute bacterial infections, revealing comparable clinical response rates to other antibiotics across various infections, including complicated urinary tract infections (cUTI) and pneumonia . The findings indicated:

  • Similar clinical efficacy at the end of treatment (EOT) compared to standard treatments.
  • A microbiological response rate that was statistically comparable across several randomized controlled trials (RCTs).

Case Studies

  • Mycoplasma Genitalium Infections : A study involving patients with macrolide-resistant M. genitalium showed that this compound achieved a cure rate of 94% in cases not previously treated with moxifloxacin, highlighting its potential as an effective alternative .
  • Elderly Patients : Research suggests that this compound may be particularly beneficial for elderly patients suffering from bacterial infections due to its safety profile and efficacy, warranting further clinical trials .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and potential central nervous system effects typical of fluoroquinolones. However, its use must be carefully considered in populations with specific contraindications.

Eigenschaften

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.